molecular formula C22H23ClN4O2S B11265535 3-(4-Benzylpiperazin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine

3-(4-Benzylpiperazin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine

Cat. No.: B11265535
M. Wt: 443.0 g/mol
InChI Key: ZDKCMUJJDWHRBR-UHFFFAOYSA-N
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Description

3-(4-BENZYLPIPERAZIN-1-YL)-6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a pyridazine ring, and a chlorophenyl methanesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BENZYLPIPERAZIN-1-YL)-6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZINE typically involves multiple steps, starting with the preparation of the piperazine and pyridazine rings. The benzyl group is introduced via nucleophilic substitution reactions, while the chlorophenyl methanesulfonyl group is added through sulfonylation reactions. Common reagents used in these reactions include benzyl chloride, chlorophenyl methanesulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-BENZYLPIPERAZIN-1-YL)-6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce de-sulfonylated derivatives .

Scientific Research Applications

3-(4-BENZYLPIPERAZIN-1-YL)-6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-BENZYLPIPERAZIN-1-YL)-6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZINE involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chlorophenyl methanesulfonyl group may enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzylpiperazin-1-yl)pyrazine-2-carbonitrile
  • 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
  • 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline

Uniqueness

Compared to similar compounds, 3-(4-BENZYLPIPERAZIN-1-YL)-6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23ClN4O2S

Molecular Weight

443.0 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6-[(4-chlorophenyl)methylsulfonyl]pyridazine

InChI

InChI=1S/C22H23ClN4O2S/c23-20-8-6-19(7-9-20)17-30(28,29)22-11-10-21(24-25-22)27-14-12-26(13-15-27)16-18-4-2-1-3-5-18/h1-11H,12-17H2

InChI Key

ZDKCMUJJDWHRBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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